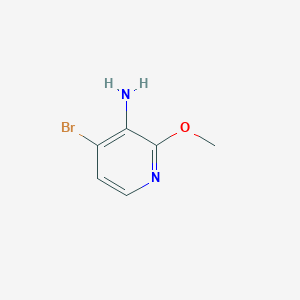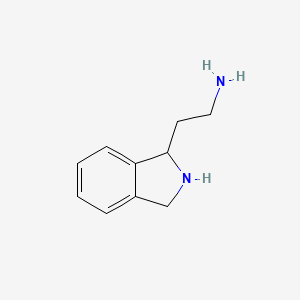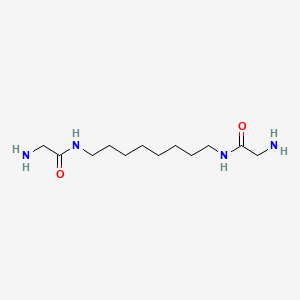
4-Bromo-2-methoxypyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and an amine group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions. The resulting product is then purified through crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Coupling reactions produce biaryl compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxypyridin-3-amine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxypyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxypyridin-3-amine: Similar structure but with the bromine atom at the 5-position.
2-Bromo-4-methoxypyridin-3-amine: Bromine and methoxy groups are positioned differently.
Uniqueness: 4-Bromo-2-methoxypyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications .
Eigenschaften
Molekularformel |
C6H7BrN2O |
|---|---|
Molekulargewicht |
203.04 g/mol |
IUPAC-Name |
4-bromo-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 |
InChI-Schlüssel |
GGXJWMZFJZXSMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)


![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)

![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)


![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
